molecular formula C16H17FN2O4S2 B2462895 N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-fluoro-2-methylbenzenesulfonamide CAS No. 946337-70-8

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-fluoro-2-methylbenzenesulfonamide

Cat. No.: B2462895
CAS No.: 946337-70-8
M. Wt: 384.44
InChI Key: QAAOFNWNBBFBDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-4-fluoro-2-methylbenzenesulfonamide is a sulfonamide derivative featuring a 1,1-dioxidoisothiazolidin-2-yl moiety attached to a phenyl ring. The 4-fluoro-2-methylbenzenesulfonamide group introduces steric and electronic effects, influencing its reactivity and physicochemical properties.

Properties

IUPAC Name

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4-fluoro-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O4S2/c1-12-11-13(17)3-8-16(12)25(22,23)18-14-4-6-15(7-5-14)19-9-2-10-24(19,20)21/h3-8,11,18H,2,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAAOFNWNBBFBDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-fluoro-2-methylbenzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

    Formation of the Isothiazolidine Dioxide Moiety: This step involves the reaction of a suitable thiol with an oxidizing agent to form the isothiazolidine dioxide ring.

    Aromatic Substitution:

    Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-fluoro-2-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The isothiazolidine dioxide moiety can be further oxidized under strong oxidizing conditions.

    Reduction: The sulfonamide group can be reduced to the corresponding amine under reducing conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Reagents such as halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amines.

Scientific Research Applications

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-fluoro-2-methylbenzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.

    Chemical Research: It serves as a valuable intermediate in the synthesis of more complex molecules and can be used in mechanistic studies to understand reaction pathways.

Mechanism of Action

The mechanism of action of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-fluoro-2-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The fluorinated aromatic ring may enhance binding affinity through hydrophobic interactions, while the isothiazolidine dioxide moiety can participate in redox reactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Structural Features and Substituent Effects

  • Sulfonamide Derivatives with Heterocyclic Moieties :
    Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones () share the sulfonamide backbone but incorporate triazole-thione rings instead of the isothiazolidine sulfone. The triazole-thiones exhibit tautomerism (thione vs. thiol forms), confirmed by IR spectra lacking S–H stretches (~2500–2600 cm⁻¹) but showing C=S vibrations (~1247–1255 cm⁻¹) . In contrast, the target compound’s rigid isothiazolidine sulfone lacks tautomerism, likely enhancing stability in biological environments.

  • Fluorinated Aromatic Systems: The 4-fluoro-2-methylbenzenesulfonamide group in the target compound parallels fluorinated analogs like 4-(5,6-dihydro-4H-1,3-oxazin-2-yl)phenylboronic acid () and N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(methylsulfanyl)phenyl]acetamide ().

Physicochemical and Crystallographic Properties

  • Melting Points and Solubility: The 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide () has a melting point of 175–178°C, typical for sulfonamides with extended aromatic systems. The target compound’s melting point is expected to be higher due to the rigid isothiazolidine sulfone .
  • Crystal Packing :
    In N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(methylsulfanyl)phenyl]acetamide (), dihedral angles between aromatic rings (16.96°–55.54°) and intramolecular hydrogen bonds stabilize the conformation. The target compound’s isothiazolidine ring may enforce a planar geometry, influencing crystal packing and solubility .

Biological Activity

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-fluoro-2-methylbenzenesulfonamide is a novel compound with significant potential in medicinal chemistry, particularly noted for its unique structural features and promising biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

  • IUPAC Name : N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4-fluoro-2-methylbenzenesulfonamide
  • Molecular Formula : C16H17FN2O4S2
  • Molecular Weight : 384.44 g/mol
  • CAS Number : 946342-52-5

The compound features a dioxidoisothiazolidine moiety, which is critical for its biological activity. The sulfonamide group is known for its ability to mimic natural substrates, potentially inhibiting various enzymes involved in metabolic pathways.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that this compound possesses notable antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating effective inhibition of growth.

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory activity. Preliminary studies indicate that it may modulate inflammatory pathways, although detailed mechanisms are still under investigation.

Anticancer Potential

Research into the anticancer effects of this compound is ongoing. Initial findings suggest that it may induce apoptosis in cancer cell lines through specific molecular interactions.

The biological activity of this compound is believed to involve:

  • Enzyme Inhibition : The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates.
  • Cell Cycle Arrest : Evidence suggests that the compound may induce G1 phase arrest in cancer cells.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against various bacterial strains
Anti-inflammatoryModulates inflammatory pathways
AnticancerInduces apoptosis in cancer cell lines

Table 2: Comparison with Related Compounds

Compound NameStructure FeaturesBiological Activity
N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-fluoro-3-methylbenzenesulfonamideSimilar dioxidoisothiazolidine structureAntimicrobial
2-Deoxy-D-glucose (2-DG)Glycolysis inhibitorAnticancer

Case Studies and Research Findings

Recent studies highlight the potential applications of this compound in treating infections and inflammatory diseases. For instance:

  • Antimicrobial Testing : A study conducted on various bacterial strains showed that the compound inhibited growth effectively at low concentrations.
  • Cancer Cell Line Studies : In vitro tests on human cancer cell lines indicated that treatment with this compound led to significant reductions in cell viability and increased markers of apoptosis.
  • Inflammation Models : Animal models have demonstrated that administration of the compound reduces inflammation markers significantly compared to control groups.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.